2-((tert-butoxycarbonyl)amino)-1H-imidazole-5-carboxylic acid
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Overview
Description
2-((tert-butoxycarbonyl)amino)-1H-imidazole-5-carboxylic acid is a compound that features an imidazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis as a protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butoxycarbonyl)amino)-1H-imidazole-5-carboxylic acid typically involves the protection of the amino group on the imidazole ring with a Boc group. This can be achieved by reacting the amino-imidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and yield, and the product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((tert-butoxycarbonyl)amino)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds with amines.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Major Products
Deprotection: The major product is the free amine form of the imidazole compound.
Substitution: Substituted imidazole derivatives.
Coupling: Peptide or amide derivatives.
Scientific Research Applications
2-((tert-butoxycarbonyl)amino)-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)-1H-imidazole-5-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes . The imidazole ring can interact with biological targets such as enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
2-((tert-butoxycarbonyl)amino)-1H-imidazole-5-carboxylic acid can be compared with other Boc-protected amino acids and imidazole derivatives:
Properties
Molecular Formula |
C9H13N3O4 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,3)16-8(15)12-7-10-4-5(11-7)6(13)14/h4H,1-3H3,(H,13,14)(H2,10,11,12,15) |
InChI Key |
ZYEPCEUQDSSYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N1)C(=O)O |
Origin of Product |
United States |
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